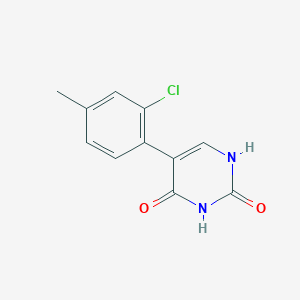
5-(4-Chloro-3-methylphenyl)-2-hydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methylphenyl)-2-hydroxypyrimidine, 95% (hereafter referred to as 5-CMPH-2-H) is a synthetic organic compound with a wide range of applications in scientific research. 5-CMPH-2-H has been used in various studies to investigate its biochemical and physiological effects as well as its mechanism of action.
科学研究应用
5-CMPH-2-H has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and DNA damage. It has also been used in the study of cancer, inflammation, and other diseases. 5-CMPH-2-H has also been used in the study of cell signaling pathways and the development of new drugs.
作用机制
The mechanism of action of 5-CMPH-2-H is not fully understood, but it is believed to interact with enzymes and other proteins in the cell. It is thought to inhibit the activity of certain enzymes, which can disrupt cell signaling pathways and lead to changes in gene expression. It is also believed to interact with DNA and cause DNA damage, which can lead to mutations and other changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPH-2-H are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects in animal models. It has also been shown to inhibit the activity of certain enzymes, which can lead to changes in gene expression. In addition, it has been shown to cause DNA damage, which can lead to mutations and other changes in gene expression.
实验室实验的优点和局限性
The main advantage of using 5-CMPH-2-H in laboratory experiments is that it is relatively easy to synthesize and is available in high purity. It is also relatively stable and can be stored for long periods of time. Additionally, it can be used in a variety of applications, including enzyme inhibition, drug metabolism, and DNA damage.
However, there are some limitations to using 5-CMPH-2-H in laboratory experiments. It is not fully understood how it interacts with enzymes and other proteins, and it can cause DNA damage, which can lead to mutations and other changes in gene expression. Additionally, it is not fully understood how it affects biochemical and physiological processes, and it is not known if it has any long-term effects.
未来方向
There are several potential future directions for 5-CMPH-2-H research. One potential direction is the development of new drugs that utilize its mechanism of action. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its mechanism of action and its potential therapeutic applications. Additionally, further research into its effects on cell signaling pathways could lead to the development of new therapies for diseases such as cancer and inflammation. Finally, further research into its effects on DNA damage could lead to the development of new treatments for genetic diseases.
合成方法
5-CMPH-2-H is typically synthesized from 4-chloro-3-methylphenol and urea, which are reacted in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of around 100°C and the product is isolated by distillation. The yield of the reaction is typically around 95%.
属性
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-4-8(2-3-10(7)12)9-5-13-11(15)14-6-9/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNUBRRZIUGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNC(=O)N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686828 |
Source


|
| Record name | 5-(4-Chloro-3-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111108-19-0 |
Source


|
| Record name | 5-(4-Chloro-3-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














